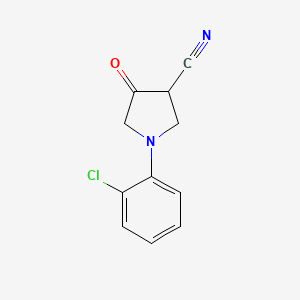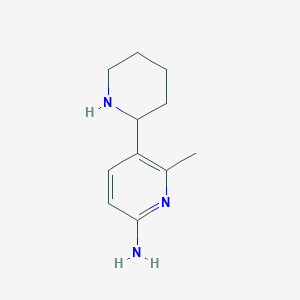
6-Methyl-5-(piperidin-2-yl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 6-Méthyl-5-(pipéridin-2-yl)pyridin-2-amine est un composé hétérocyclique qui présente un cycle pipéridine fusionné à un cycle pyridine. Ce composé est d'un intérêt significatif dans le domaine de la chimie médicinale en raison de ses propriétés pharmacologiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 6-Méthyl-5-(pipéridin-2-yl)pyridin-2-amine implique généralement la formation du cycle pipéridine suivie de sa fixation au cycle pyridine. Une méthode courante implique l'hydrogénation de dérivés de la pyridine utilisant des nanocatalyseurs à base de cobalt, de ruthénium ou de nickel . Une autre approche est la réaction de Diels-Alder, qui peut être utilisée pour former le cycle pipéridine suivie d'une fonctionnalisation pour introduire les groupes méthyle et amine .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des processus de synthèse en plusieurs étapes qui sont optimisés pour le rendement et la pureté. Ces processus comprennent souvent l'utilisation de l'hydrogénation à haute pression et de réactions catalytiques pour assurer une production efficace .
Analyse Des Réactions Chimiques
Types de réactions
La 6-Méthyl-5-(pipéridin-2-yl)pyridin-2-amine peut subir diverses réactions chimiques, notamment:
Oxydation: Ce composé peut être oxydé pour former les N-oxydes correspondants.
Réduction: Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels attachés aux cycles pipéridine et pyridine.
Substitution: Les réactions de substitution nucléophile peuvent être utilisées pour introduire différents substituants sur le cycle pyridine.
Réactifs et conditions courants
Oxydation: Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction: Les agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont fréquemment utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des N-oxydes, tandis que les réactions de substitution peuvent produire divers dérivés alkylés ou arylés .
4. Applications de la recherche scientifique
La 6-Méthyl-5-(pipéridin-2-yl)pyridin-2-amine a plusieurs applications de recherche scientifique:
Chimie: Elle est utilisée comme bloc de construction dans la synthèse de composés hétérocycliques plus complexes.
Biologie: Ce composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine: Elle est étudiée pour son utilisation potentielle dans la conception de médicaments, en particulier dans le développement de nouveaux produits pharmaceutiques ciblant diverses maladies.
Industrie: Le composé est utilisé dans la production de produits agrochimiques et d'autres produits chimiques industriels
5. Mécanisme d'action
Le mécanisme d'action de la 6-Méthyl-5-(pipéridin-2-yl)pyridin-2-amine implique son interaction avec des cibles moléculaires spécifiques dans l'organisme. Ces cibles peuvent inclure des enzymes, des récepteurs et des canaux ioniques. Le composé peut moduler l'activité de ces cibles, conduisant à divers effets pharmacologiques. Par exemple, il peut inhiber certaines enzymes impliquées dans les voies de la maladie ou activer des récepteurs qui régulent les processus physiologiques .
Applications De Recherche Scientifique
6-Methyl-5-(piperidin-2-yl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug design, particularly in the development of new pharmaceuticals targeting various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 6-Methyl-5-(piperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various pharmacological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate physiological processes .
Comparaison Avec Des Composés Similaires
Composés similaires
Évodiamine: Un composé ayant des activités anticancéreuses et anti-inflammatoires.
Matrine: Un alcaloïde ayant des propriétés antivirales et anticancéreuses.
Berbérine: Connu pour ses effets antimicrobiens et antidiabétiques.
Tétrandine: Exhibe des effets antiprolifératifs et antimétastatiques.
Unicité
La 6-Méthyl-5-(pipéridin-2-yl)pyridin-2-amine est unique en raison de ses caractéristiques structurelles spécifiques, qui confèrent des propriétés pharmacologiques distinctes. Sa combinaison d'un cycle pipéridine et d'un cycle pyridine permet des modifications chimiques polyvalentes, ce qui en fait un échafaudage précieux dans la conception de médicaments .
Propriétés
Formule moléculaire |
C11H17N3 |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
6-methyl-5-piperidin-2-ylpyridin-2-amine |
InChI |
InChI=1S/C11H17N3/c1-8-9(5-6-11(12)14-8)10-4-2-3-7-13-10/h5-6,10,13H,2-4,7H2,1H3,(H2,12,14) |
Clé InChI |
MOOMTRQSIMWUQC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)N)C2CCCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



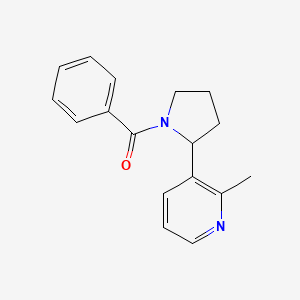
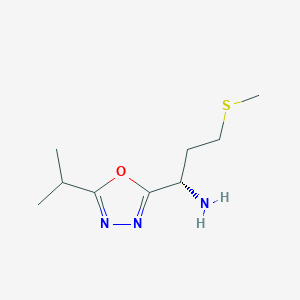

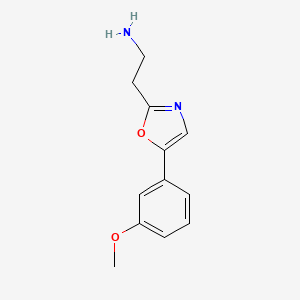
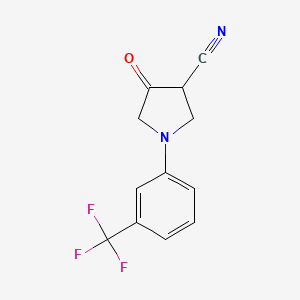
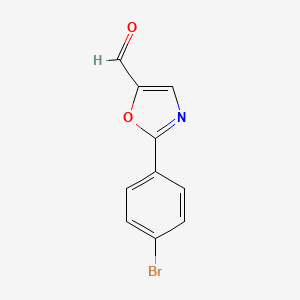


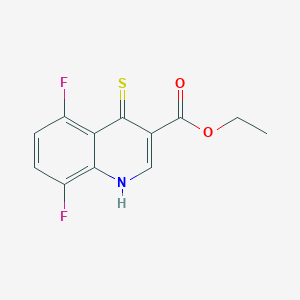
![Thiazolo[4,5-c]pyridin-4-ylmethanamine](/img/structure/B11810766.png)
